molecular formula C13H16N4OS2 B5765433 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B5765433
M. Wt: 308.4 g/mol
InChI Key: VILVRGLCCHVXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of compounds featuring thiadiazole rings, known for their diverse biological activities and significant chemical properties. Thiadiazoles and their derivatives are synthesized through various chemical reactions and are studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of thiadiazole derivatives often involves cyclization reactions and the use of starting materials like thioureas, acyl chlorides, or amidoximes. For example, a novel one-pot synthesis method for thiadiazolo[3,2-a]pyrimidine analogs demonstrates the versatility of thiadiazole synthesis, showcasing reactions under catalyzed conditions to produce a range of derivatives with potential antimicrobial and antioxidant properties (Bhadraiah et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of thiadiazole derivatives can be elucidated using X-ray diffraction and computational methods. For instance, the crystal structure of a related thiadiazole compound was determined, highlighting intermolecular hydrogen bonds and C–H···π interactions that contribute to the compound's stability and reactivity (Ustabaş et al., 2017).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, including cycloadditions, where they can act as electrophiles or nucleophiles depending on the reaction conditions. These reactions enable the synthesis of complex heterocyclic compounds with diverse chemical functionalities (Sutcliffe et al., 2000).

Mechanism of Action

Future Directions

The compound and its derivatives show promising results as urease inhibitors . Particularly, compound 7j might be a promising candidate for further evaluation . Future research could focus on optimizing the synthesis process, studying the compound’s other potential biological activities, and conducting preclinical and clinical trials to evaluate its therapeutic potential.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-7-5-10(8(2)17(7)9-3-4-9)11(18)6-19-13-16-15-12(14)20-13/h5,9H,3-4,6H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILVRGLCCHVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.